

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxyadipic acid

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Compound of Interest

Compound Name: 2-Hydroxyadipic acid

Cat. No.: B108492

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Application Note: GC-MS Analysis of 2-Hydroxyadipic Acid

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of **2-Hydroxyadipic acid** in biological matrices, such as urine, using gas chromatography-mass spectrometry (GC-MS). **2-Hydroxyadipic acid** is a dicarboxylic fatty acid and a key metabolite in the degradation pathways of lysine, hydroxylysine, and tryptophan.[1] Elevated levels of **2-Hydroxyadipic acid** in urine can be indicative of certain inborn errors of metabolism, such as 2-ketoadipic aciduria.[1] The described method employs a robust sample preparation procedure involving extraction and a two-step derivatization, followed by sensitive and selective detection by GC-MS. This protocol is intended for researchers, scientists, and drug development professionals involved in metabolomics and clinical diagnostics.

Introduction

2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid.[2][3][4] Its accumulation is a key biomarker for 2-ketoadipic acidemia, a genetic disorder characterized by a deficiency in the enzyme 2-ketoadipic dehydrogenase.[2][4] Accurate and reliable quantification of **2-Hydroxyadipic acid** is crucial for the diagnosis and monitoring of this and related metabolic disorders. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due

to its polar nature and low volatility, **2-Hydroxyadipic acid** requires chemical derivatization prior to GC-MS analysis. This application note details a complete workflow, from sample preparation to data analysis, for the determination of **2-Hydroxyadipic acid**.

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted from established methods for the analysis of organic acids in urine.[\[2\]](#)
[\[5\]](#)

1. Sample Collection and Storage:

- Collect a random urine sample in a sterile, preservative-free container.
- Store samples at -20°C or lower until analysis to minimize degradation.

2. Reagents and Materials:

- Urine sample
- Internal Standard (IS) solution (e.g., a stable isotope-labeled **2-Hydroxyadipic acid** or a structurally similar, non-endogenous dicarboxylic acid)
- Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Ethyl acetate (analytical grade)
- Hexane (analytical grade)
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl)
- Glass vials with PTFE-lined caps
- Centrifuge

- Nitrogen evaporator
- Heating block or oven

3. Extraction and Derivatization Protocol:

- Thaw urine samples to room temperature and vortex to ensure homogeneity.
- Pipette 1 mL of urine into a clean glass tube.
- Add a known amount of the internal standard solution to each sample.
- Acidify the urine to a pH of less than 2 with hydrochloric acid.
- Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
- Repeat the extraction (steps 5-7) with another 4 mL of ethyl acetate and combine the organic layers.
- Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
- Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
- Oximation: Add 50 μ L of methoxyamine hydrochloride solution to the dried residue. Cap the vial tightly and incubate at 60°C for 30 minutes. This step converts keto groups to their oxime derivatives.
- Silylation: After cooling to room temperature, add 100 μ L of BSTFA with 1% TMCS to the vial. Cap tightly and incubate at 70°C for 60 minutes. This step converts hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.
- After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids. Instrument conditions may need to be optimized for specific equipment.

Parameter	Value
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness)
Injection Volume	1 μ L
Injector Temperature	280°C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes.
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 50-600
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temperature	280°C
Ion Source Temperature	230°C
Quadrupole Temperature	150°C

Data Presentation

The trimethylsilyl derivative of **2-Hydroxyadipic acid** is expected to have three TMS groups attached (one to the hydroxyl group and two to the carboxyl groups).

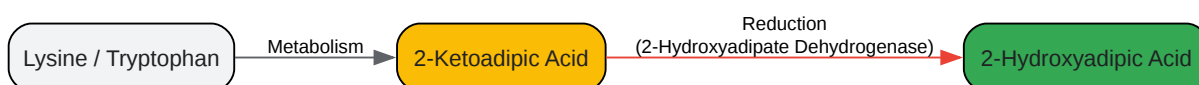
Table 1: Expected GC-MS Data for 3-TMS-2-Hydroxyadipic Acid

Parameter	Value	Reference
Derivative Formula	C ₁₅ H ₃₄ O ₅ Si ₃	[6]
Derivative Molecular Weight	378.684 g/mol	[6]
Retention Index (on 5% phenyl column)	1663.2	[6][7]
Key Mass Fragments (m/z)	129, 171, 261	[2]

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of **2-Hydroxyadipic acid** with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Mandatory Visualization

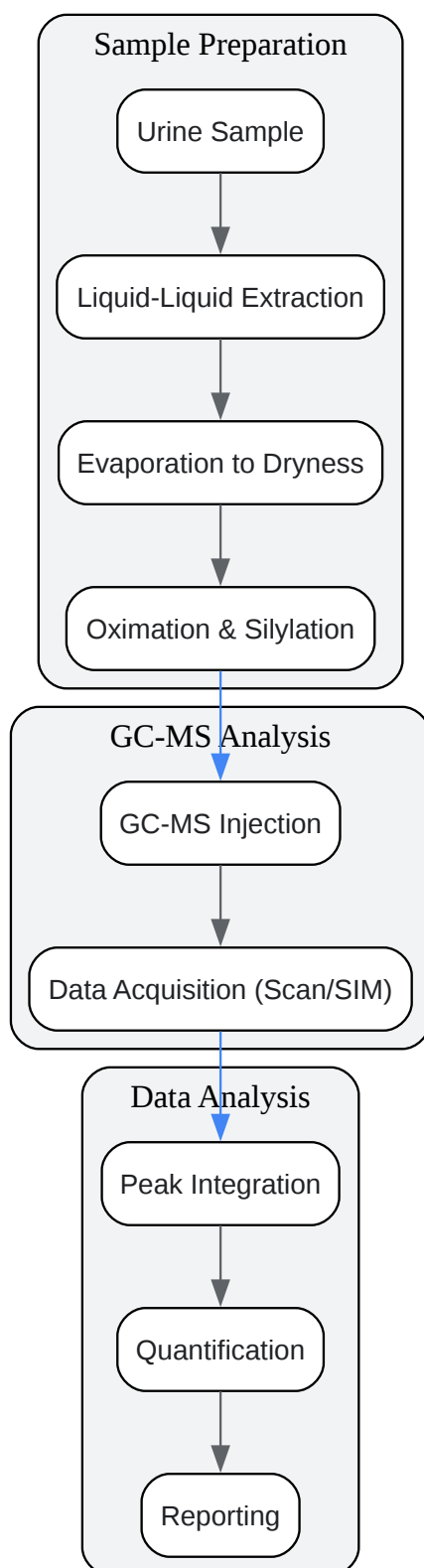
Metabolic Pathway of 2-Hydroxyadipic Acid Formation



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Caption: Metabolic formation of **2-Hydroxyadipic acid**.

Experimental Workflow for GC-MS Analysis



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